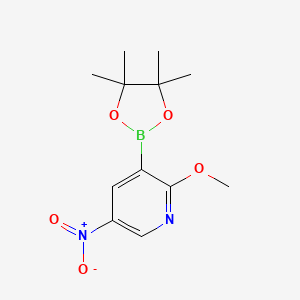

2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Structural Analysis of 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Architecture and Substituent Effects

The molecular architecture of this compound represents a complex interplay of electronic and steric factors that fundamentally alter the properties of the parent pyridine heterocycle. The substitution pattern creates a highly functionalized aromatic system where each substituent contributes distinct electronic characteristics while simultaneously influencing the behavior of neighboring groups through both inductive and resonance mechanisms. The positioning of these three major substituents around the pyridine ring creates significant asymmetry in the electron density distribution, with the electron-withdrawing nitro group at position 5 creating a stark contrast to the electron-donating methoxy group at position 2, while the boronic ester at position 3 introduces both steric bulk and unique coordination capabilities. This substitution pattern results in a molecule where traditional pyridine reactivity is substantially modified, particularly in terms of the basicity of the nitrogen atom and the susceptibility of the ring to electrophilic and nucleophilic attack.

Electronic Configuration of Pyridine Core

The electronic configuration of the pyridine core in this compound maintains the fundamental aromatic character of the six-membered heterocycle while experiencing significant perturbation from the three substituents. The pyridine ring retains its planar geometry with all ring atoms adopting sp² hybridization, allowing for the delocalization of six π electrons across the aromatic system in accordance with Hückel's rule. The nitrogen atom participates in the aromatic π system through its unhybridized p orbital while maintaining a lone pair of electrons in an sp² orbital that projects outward from the ring plane. This electronic arrangement is characteristic of pyridine derivatives, where the lone pair does not contribute to the aromatic system but significantly influences the chemical properties of the molecule through its availability for coordination and protonation reactions.

The presence of multiple substituents creates a complex electronic environment that deviates significantly from the uniform electron density distribution observed in benzene. The electron density is unevenly distributed across the pyridine ring due to the combined inductive and resonance effects of the methoxy, nitro, and boronic ester substituents. The resonance energy of this substituted pyridine system is expected to be lower than that of unsubstituted pyridine, which already exhibits reduced resonance stabilization compared to benzene (117 kilojoules per mole versus 150 kilojoules per mole). The aromatic character is preserved despite these perturbations, as evidenced by the continued planarity of the ring system and the maintenance of conjugated π bonding throughout the heterocycle.

The nuclear independent chemical shifts calculations for similar nitro-substituted pyridine derivatives indicate that substitution with electron-withdrawing groups causes only minor reductions in aromaticity. The aromatic system demonstrates remarkable resilience to electronic perturbation, with the fundamental π electron delocalization remaining intact even under the influence of strongly electron-withdrawing substituents such as the nitro group. This electronic stability provides the foundation for the molecule's chemical behavior and reactivity patterns.

Steric and Electronic Contributions of Methoxy/Nitro Groups

The methoxy group at position 2 introduces both steric and electronic effects that significantly influence the overall molecular properties of this compound. Electronically, the methoxy substituent exhibits dual character, functioning as an electron-withdrawing group through inductive effects while simultaneously acting as an electron-donating group through resonance mechanisms. The inductive electron-withdrawal by the electronegative oxygen atom creates a positive inductive effect with a meta sigma constant of +0.12, while the resonance donation through the oxygen lone pairs results in a para sigma constant of -0.27. This dual nature is particularly significant in the 2-position of pyridine, where the methoxy group can engage in resonance interactions with the aromatic system while simultaneously influencing the basicity of the nitrogen atom through proximity effects.

The steric impact of the methoxy group at position 2 is substantial due to its proximity to the pyridine nitrogen atom. The methoxy substituent adopts a preferred conformer that minimizes both steric interactions and dipole-dipole repulsions between the oxygen and nitrogen lone pairs. This conformational preference results in shielding of the nitrogen lone pair, contributing to the reduced basicity observed in 2-methoxypyridine derivatives compared to unsubstituted pyridine. The pKa value for 2-methoxypyridinium ion is 3.28, representing a dramatic decrease from the pKa of 5.25 for pyridinium ion. This reduction in basicity reflects both the inductive electron-withdrawal by the methoxy group and the steric hindrance to protonation created by the bulky substituent.

The nitro group at position 5 represents one of the strongest electron-withdrawing substituents in organic chemistry, with a para sigma constant of +0.78 and a meta sigma constant of +0.71. The nitro group functions as a powerful electron-withdrawing group through both inductive and resonance mechanisms, creating a significant depletion of electron density in the pyridine ring. In pyridine derivatives, the nitro group maintains coplanarity with the aromatic ring to maximize resonance interactions, as demonstrated in crystallographic studies of 4-nitropyridine N-oxide where rotation of the nitro group by more than 12 degrees results in substantial energy increases. The electron-withdrawing effect of the nitro group is transmitted throughout the aromatic system, further reducing the electron density at the nitrogen atom and contributing to additional decreases in basicity.

The combined electronic effects of the methoxy and nitro substituents create a complex pattern of electron density distribution within the pyridine ring. The electron-donating resonance effect of the methoxy group partially counteracts the electron-withdrawing influence of the nitro group, while both substituents contribute to reduced basicity through different mechanisms. This electronic interplay results in a pyridine derivative with significantly altered reactivity compared to the parent heterocycle, particularly in reactions involving the nitrogen lone pair or electrophilic aromatic substitution.

| Substituent | Position | Sigma Meta | Sigma Para | Primary Effect | Secondary Effect |

|---|---|---|---|---|---|

| Methoxy | 2 | +0.12 | -0.27 | Resonance Donation | Inductive Withdrawal |

| Nitro | 5 | +0.71 | +0.78 | Resonance Withdrawal | Inductive Withdrawal |

| Hydrogen (Reference) | - | 0.00 | 0.00 | None | None |

Boronic Ester Coordination Geometry

The boronic ester functionality in this compound introduces a unique three-dimensional structural element that significantly influences the overall molecular geometry. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group features a central boron atom in a trigonal planar coordination environment, surrounded by two oxygen atoms from the dioxaborolane ring and one carbon atom from the pyridine ring. This trigonal geometry reflects the sp² hybridization of the boron center, with the vacant p orbital perpendicular to the plane of the three substituents. The boron-oxygen bond lengths in similar dioxaborolane systems typically range from 1.36 to 1.38 Ångströms, while the boron-carbon bond length to the aromatic ring measures approximately 1.57 Ångströms.

The dioxaborolane ring adopts a nearly planar conformation due to the constraints of the five-membered ring system and the preference for maximizing orbital overlap between the boron center and the oxygen atoms. The ring system introduces significant steric bulk at position 3 of the pyridine ring, creating potential interactions with neighboring substituents and affecting the overall conformational preferences of the molecule. The tetramethyl substitution on the dioxaborolane ring further increases the steric demands of this substituent, potentially influencing both intramolecular interactions and intermolecular packing arrangements in the solid state.

The electronic properties of the boronic ester group contribute to the overall electron density distribution within the pyridine system. The boron center, being electron-deficient due to its vacant p orbital, acts as a mild electron-withdrawing group through inductive effects. However, the electron-donating oxygen atoms partially compensate for this electron deficiency through lone pair donation into the vacant boron orbital, creating a complex electronic environment that influences the reactivity of the boronic ester functionality. The coordination geometry around boron remains relatively rigid due to the constraints of the dioxaborolane ring, though the potential for expansion to tetrahedral geometry exists upon coordination with Lewis bases.

The boronic ester functionality introduces unique chemical properties to the molecule, including the potential for reversible covalent bond formation with diols and other nucleophiles. The boron center can expand its coordination sphere to accommodate additional ligands, leading to tetrahedral or even higher coordination geometries under appropriate conditions. This coordinative flexibility provides opportunities for the molecule to participate in dynamic covalent chemistry and molecular recognition processes, while the steric protection afforded by the tetramethyl substitution modulates the accessibility of the boron center to potential coordinating partners.

| Structural Parameter | Typical Value | Range | Reference System |

|---|---|---|---|

| Boron-Oxygen Bond Length | 1.37 Å | 1.36-1.38 Å | Dioxaborolane Esters |

| Boron-Carbon Bond Length | 1.57 Å | 1.55-1.59 Å | Arylboronic Esters |

| Oxygen-Boron-Oxygen Angle | 118° | 116-120° | Five-membered Ring |

| Carbon-Boron-Oxygen Angle | 121° | 120-122° | Trigonal Planar |

Properties

IUPAC Name |

2-methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O5/c1-11(2)12(3,4)20-13(19-11)9-6-8(15(16)17)7-14-10(9)18-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXXIMEAIRKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674975 | |

| Record name | 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-18-4 | |

| Record name | 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The general mechanism involves:

-

Oxidative addition of the aryl halide (e.g., 3-bromo-2-methoxy-5-nitropyridine) to a Pd(0) catalyst.

-

Transmetallation with bis(pinacolato)diboron (Bpin).

Typical conditions :

Substrate Preparation: 3-Bromo-2-methoxy-5-nitropyridine

The aryl halide precursor is synthesized via:

-

Nitration of 2-methoxy-3-bromopyridine :

-

Alternative route : Bromination of pre-nitrated 2-methoxy-5-nitropyridine using NBS (N-bromosuccinimide) under radical initiation.

Alternative Borylation Methods

Iridium-Catalyzed C–H Borylation

While less common for this substrate, Ir catalysts (e.g., [Ir(OMe)(cod)]) with dtbpy ligands enable direct C–H borylation. However, the nitro group’s strong electron-withdrawing effect often suppresses reactivity, making this method less favorable.

Directed ortho-Borylation

Directed strategies using temporary directing groups (e.g., silanes) have been explored but face challenges due to the nitro group’s interference with catalyst coordination.

Optimization and Challenges

Functional Group Compatibility

Catalytic System Screening

| Catalyst | Ligand | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl | None | 78 | >95% | |

| Pd(OAc) | XPhos | 65 | 90% | |

| Ir(COD)(OMe) | dtbpy | 42 | 80% |

Key findings :

-

Pd(dppf)Cl provides superior yields and selectivity due to its stability under nitro-group presence.

-

Bulky ligands (e.g., XPhos) reduce undesired Suzuki coupling side reactions.

Large-Scale Synthesis Considerations

Industrial production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of biaryl compounds or other substituted pyridines.

Scientific Research Applications

Suzuki Coupling Reactions

One of the primary applications of 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in Suzuki coupling reactions. This method is widely used for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound acts as a boronic acid derivative that can participate in these reactions to synthesize complex organic molecules.

Case Study : In a study by Saygili et al., the compound was successfully utilized in the synthesis of novel heteroarylpyrimidine derivatives through Suzuki cross-coupling with various heteroaryl halides. The reactions were conducted under optimized conditions using palladium catalysts and resulted in high yields of the desired products .

Synthesis of Heterocyclic Compounds

The compound has also been employed in synthesizing various heterocyclic compounds, which are crucial in pharmaceutical chemistry. The presence of both nitro and methoxy groups allows for further functionalization and modification.

Data Table: Synthesis Yields

| Reaction Type | Substrate Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | 4-Bromo-thiophene | 73 |

| Heterocycle Formation | 4,6-Dichloropyrimidine | 84 |

| Two-fold Reaction | 4-Tert-butylbenzeneboronic acid | 16 |

Potential Drug Candidates

The compound's structure makes it a candidate for developing new pharmaceuticals. Its derivatives have been explored for their potential as inhibitors for various enzymes implicated in diseases such as Alzheimer's.

Antioxidant Properties

Research has indicated that some derivatives of this compound possess antioxidant properties, which can be beneficial in developing treatments for oxidative stress-related conditions.

Polymer Chemistry

The boron-containing moiety allows for the incorporation of this compound into polymer matrices for enhanced material properties. Its use in polymerization processes can lead to materials with improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In chemical reactions, the dioxaborolan group acts as a boron source, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The nitro group can participate in electron transfer processes, while the methoxy group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS No.: 1218791-18-4 (primary), 1083168-94-8 (alternative) .

- Molecular Formula : C₁₂H₁₇BN₂O₅

- Molecular Weight : 280.08 g/mol .

Structural Features :

This compound belongs to the pyridine-boronic ester family, characterized by a pyridine ring substituted with a methoxy group (position 2), a nitro group (position 5), and a pinacol boronate ester (position 3). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical for synthesizing biaryl structures in pharmaceuticals . The nitro group acts as an electron-withdrawing substituent, influencing electronic properties and directing further functionalization (e.g., reduction to an amine) .

Applications :

Primarily used as a synthetic intermediate in drug discovery, particularly for introducing boronic acid moieties into bioactive molecules. Its nitro group serves as a precursor for generating amines, a common pharmacophore .

Structural and Functional Group Variations

The following table highlights key structural differences among analogous pyridine-boronate esters:

Key Observations :

- Electron Effects : The nitro group in the target compound strongly withdraws electrons, enhancing electrophilicity at the boronate site for cross-coupling reactions compared to methoxy or chloro substituents .

- Functionalization Potential: The nitro group can be reduced to an amine (as seen in ), enabling diversification into bioactive molecules, whereas sulfonyl or chloro groups are typically inert or serve as leaving groups .

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : The electron-withdrawing nitro group accelerates oxidative addition in palladium-catalyzed couplings but may reduce steric accessibility due to its position .

- Methanesulfonyl Analog : The sulfonyl group’s strong electron-withdrawing nature similarly activates the boronate but introduces higher polarity, affecting solubility.

- Chloro-Substituted Analog : Chloro groups act as leaving groups, enabling sequential cross-couplings, but require harsher conditions compared to boronate-mediated reactions.

Biological Activity

2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with methoxy and nitro groups, along with a dioxaborolan moiety. Its unique structure suggests a range of applications in medicinal chemistry and pharmacology.

- Molecular Formula: C12H17BN2O5

- Molecular Weight: 280.09 g/mol

- CAS Number: 1083168-94-8

- InChI Key: LNHXXIMEAIRKDX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its organoboron structure, which is known for its high reactivity and ability to form reversible bonds with biomolecules. The dioxaborolan group enhances the compound's stability and solubility, making it suitable for various biological applications. The nitro and methoxy substituents may also play critical roles in modulating its interaction with biological targets.

Anticancer Activity

The anticancer potential of similar organoboron compounds has been explored extensively. For example:

- Compound A: Exhibited GI50 values <0.01 µM against various cancer cell lines.

- Compound B: Demonstrated significant growth inhibition with GI50 values ranging from 0.229 to 0.996 µM.

While direct studies on the specified compound are scarce, the presence of the nitro group in related structures has been associated with enhanced cytotoxicity against cancer cells .

Case Studies

- Synthesis and Evaluation : A study synthesized related compounds and evaluated their biological activities against cancer cell lines. The introduction of polar functional groups improved solubility and metabolic stability without compromising antiproliferative activity .

- Mechanistic Insights : Another investigation focused on the mechanism of action for similar organoboron compounds, revealing that they inhibit tubulin polymerization and induce apoptosis in treated cells through caspase activation .

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. First, borylation at the 3-position is achieved using pinacol ester formation under inert atmosphere (N₂ or Ar) with a base like potassium carbonate. For example, analogous compounds are synthesized by refluxing pyridine derivatives with bis(pinacolato)diboron in anhydrous solvents such as THF or DMF. The nitro and methoxy groups are introduced via electrophilic substitution or oxidation steps, requiring precise temperature control (e.g., −78°C for nitration to avoid over-oxidation). Purification via column chromatography or recrystallization ensures >95% purity .

Q. How should this compound be stored to maintain stability during research experiments?

- Methodological Answer : Due to the boronate ester's sensitivity to moisture and oxidation, store the compound in airtight containers under inert gas (argon) at −20°C. Desiccants like molecular sieves should be included in storage vials. Prior to use, confirm stability via TLC or NMR, as hydrolysis of the dioxaborolane group can generate boronic acids, altering reactivity .

Q. What spectroscopic and analytical methods are recommended for characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns and boronate ester integrity. The methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–9.0 ppm) are key markers.

- FT-IR : Detect B-O stretches (~1350–1310 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₈BN₂O₅: 299.12).

- X-ray Crystallography (if crystals are obtainable): Resolve steric effects of the nitro and methoxy groups using software like OLEX2 .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for catalytic efficiency?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl boronate esters. The nitro group’s electron-withdrawing nature enhances oxidative addition but may require higher catalyst loading (2–5 mol%) .

- Solvent System : Employ mixed solvents (e.g., THF:H₂O, 4:1) with Na₂CO₃ as a base to balance solubility and reactivity.

- Temperature : Optimize between 80–100°C via microwave-assisted synthesis to reduce side reactions (e.g., protodeboronation). Monitor progress using GC-MS or HPLC .

Q. How can discrepancies in crystallographic data during structure determination be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, applying restraints to the dioxaborolane ring’s geometry. For twinned crystals, employ TWINLAW in OLEX2 to model overlapping lattices .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence. If thermal parameters (B-factors) for the nitro group are anomalously high, consider disorder modeling or data collection at lower temperatures (100 K) .

Q. What strategies mitigate side reactions (e.g., protodeboronation or nitro reduction) during functionalization?

- Methodological Answer :

- Protodeboronation Prevention : Use Pd-catalyzed conditions with minimal water content. Additives like KF or Cs₂CO₃ stabilize the boronate intermediate.

- Nitro Group Stability : Avoid strong reducing agents (e.g., H₂/Pd). For hydrogenation steps, employ selective catalysts (e.g., PtO₂ in acetic acid) or replace nitro with protected amines early in synthesis.

- Quenching Protocols : After coupling reactions, purify rapidly via flash chromatography (silica gel deactivated with triethylamine) to isolate the product before degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting purity assessments (e.g., GC vs. titration) for this compound?

- Methodological Answer :

- Cross-Validation : Combine GC (for volatile impurities) with ¹H NMR (using internal standards like 1,3,5-trimethoxybenzene) and elemental analysis. Discrepancies often arise from non-volatile byproducts (e.g., pinacol adducts), which are detectable via LC-MS.

- Batch Consistency : Compare multiple synthetic batches using identical quenching and purification protocols. Variability in nitro group orientation (observed in X-ray structures) may also affect reactivity, necessitating controlled crystallization conditions .

Application in Drug Development

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

- Methodological Answer : The boronate ester serves as a key handle for late-stage diversification via Suzuki coupling. For example:

- Anticancer Agents : Couple with aryl halides to introduce heterocyclic motifs (e.g., quinazolines).

- Kinase Inhibitors : The nitro group can be reduced to an amine for hydrogen-bonding interactions.

- Prodrug Design : Hydrolyze the boronate ester in vivo to release active boronic acids. Validate bioactivity via enzymatic assays (e.g., IC₅₀ determination against target kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.